
(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride
Overview
Description
(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound that features a cyclobutane ring substituted with a difluorophenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step often involves a using reagents like difluoromethyl iodide or difluoromethyl sulfone.
Formation of the Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluorophenyl ketones, while reduction could produce various amine derivatives.
Scientific Research Applications
(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the cyclobutane ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine: The non-hydrochloride form.
(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine acetate: An acetate salt form.
(1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine sulfate: A sulfate salt form.
Uniqueness
The hydrochloride form of (1r,3r)-3-(3,5-Difluorophenyl)cyclobutan-1-amine is unique due to its enhanced solubility in water, which can be advantageous in various applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7;/h1-2,5,7,10H,3-4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPUYGJYUPLGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807896-13-4 | |
| Record name | 3-(3,5-difluorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)

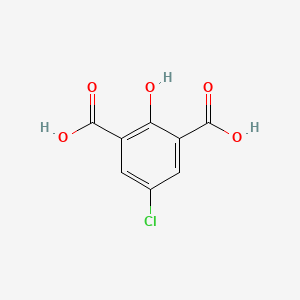
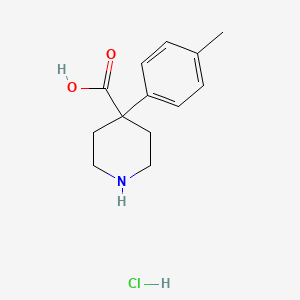
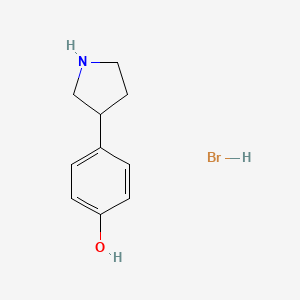
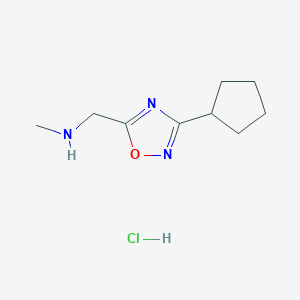
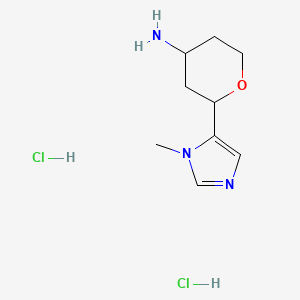
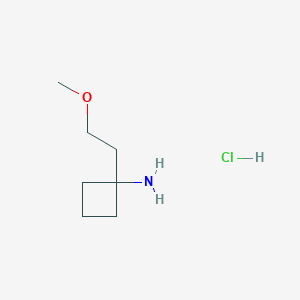

![cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1433977.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B1433978.png)

![2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride](/img/structure/B1433982.png)
